Product packaging for Furan, methylpentyl-(Cat. No.:CAS No. 61215-77-8)

Furan, methylpentyl-

Cat. No.: B14595457
CAS No.: 61215-77-8
M. Wt: 152.23 g/mol
InChI Key: HFJLXTKFXUKXNP-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry Research

Furan, a heterocyclic organic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. wikipedia.org This structure imparts partial aromatic character, making its chemical behavior an intermediate between that of an enol ether and a typical aromatic ring like benzene (B151609). wikipedia.org Furan is considerably more reactive than benzene in electrophilic substitution reactions, a characteristic attributed to the electron-donating effects of the oxygen heteroatom. wikipedia.orgresearchgate.net

Research in furan chemistry is extensive, spanning various domains from materials science to biochemistry. In industry, furan is a precursor for other specialty chemicals. wikipedia.org Classic chemical reactions such as the Paal–Knorr synthesis and the Feist–Benary synthesis are fundamental methods for creating substituted furans. wikipedia.org Furthermore, the furan ring is a structural motif in many natural and synthetic compounds, leading to significant research into furan-based polymers, including polyesters, polyamides, and polyurethanes. researchgate.netresearchgate.net The reactivity of the furan ring also allows for its use in Diels-Alder reactions to synthesize complex polycyclic compounds. wikipedia.org

Within this broad context, "Furan, methylpentyl-" represents a specific class of substituted furans. These compounds are alkylfurans, where the core furan ring is functionalized with both a methyl (-CH₃) and a pentyl (-C₅H₁₁) group. The study of such alkylfurans is often driven by their occurrence in thermally processed foods and their contribution to flavor and aroma profiles. nih.govresearchgate.netmdpi.com Research also extends to their role as components in more complex molecules, such as furanoid fatty acids found in various biological systems. pnas.orghmdb.ca

Significance of Research on Furan, methylpentyl- Isomers

The significance of academic research into Furan, methylpentyl- isomers is multifaceted, primarily focusing on their roles in food science and biochemistry. Certain furan derivatives are noted for their use as aroma and fragrance compounds. google.com For instance, 2-pentylfuran (B1212448), a closely related compound, is known to contribute fruity, green, and earthy flavor notes and is associated with the Maillard reaction and lipid degradation in food products like tea. mdpi.comresearchgate.net The specific positioning of the methyl and pentyl groups on the furan ring can significantly alter these sensory properties, making the study of different isomers crucial for flavor chemistry.

A particularly significant area of research involves furanoid fatty acids (Fu-FAs), where a methylpentylfuran structure forms part of a larger fatty acid molecule. hmdb.ca An example is 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, a Fu-FA that has been identified in bacteria and various food sources. pnas.orgresearchgate.net Research indicates these compounds act as excellent antioxidants and radical scavengers, playing a role in protecting polyunsaturated fatty acids from lipid peroxidation. hmdb.ca The biosynthesis of these complex furans is an active area of investigation, with studies identifying the enzymes and pathways responsible for their formation in organisms like Rhodobacter sphaeroides. pnas.orgglbrc.org Understanding the synthesis and properties of the core methylpentylfuran structure is fundamental to this research.

The study of these isomers also contributes to the broader understanding of furan formation during food processing. Furan and its alkylated derivatives can be generated from several precursors, including ascorbic acid, polyunsaturated lipids, and sugars in the Maillard reaction. nih.govresearchgate.net Investigating specific isomers like methylpentylfurans helps to elucidate these complex reaction pathways.

Isomeric Forms and Structural Distinctions

The term "Furan, methylpentyl-" can refer to several isomers, as the methyl and pentyl groups can be attached to different carbon atoms of the furan ring. The structural distinctions among these isomers are based on the locants (positional numbers) of the substituents on the five-membered ring. The oxygen atom is always designated position 1.

Key isomers and related structures mentioned in academic literature include:

3-Methyl-2-pentylfuran: In this isomer, the pentyl group is at position 2 and the methyl group is at position 3 of the furan ring. chemspider.com

9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid: This is a furanoid fatty acid where the furan ring is substituted at positions 2, 3, and 5. It features a nonanoic acid chain at position 2, a methyl group at position 3, and a pentyl group at position 5. hmdb.caresearchgate.net

3-Carboxy-4-methyl-5-pentyl-2-furanpropanoic acid: This is a dicarboxylic acid derivative of furan with substituents at positions 2, 3, 4, and 5. It is classified as a furanoid fatty acid. hmdb.ca

The precise arrangement of these alkyl groups is critical as it defines the molecule's chemical and physical properties. The electronic effects and steric hindrance introduced by the substituents at different positions influence the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Properties of Selected Furan, methylpentyl- Isomers and Derivatives

Table 2: List of Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14595457 Furan, methylpentyl- CAS No. 61215-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61215-77-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-2-pentylfuran

InChI

InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3

InChI Key

HFJLXTKFXUKXNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CO1)C

Origin of Product

United States

Occurrence and Formation Pathways of Furan, Methylpentyl in Complex Systems

Natural Occurrence in Food Matrices

2-Pentylfuran (B1212448) has been identified in a wide array of food products, often as a result of thermal processing. Its detection is indicative of the chemical transformations that precursors like lipids, amino acids, and carbohydrates undergo at elevated temperatures.

Detection in Traditional Baked Products (e.g., Broa)

While specific studies on the Portuguese bread "Broa" were not predominant in the search results, the occurrence of furan (B31954) and its alkylated derivatives is well-documented in various baked goods. canada.caresearchgate.net For instance, a Canadian survey found that baked goods had the highest detection rate and levels of furans, with one grain-free crispbread sample containing up to 459 ppb. canada.ca Research on Latvian rye bread identified the formation of several furan derivatives during the baking process, highlighting the dynamic nature of their development in both the crust and crumb. researchgate.net Given that the precursors for furan formation are ubiquitous in the ingredients of most breads, it is highly probable that 2-pentylfuran is formed during the baking of traditional products like Broa.

Identification in Thermally Processed Foods

The presence of 2-pentylfuran is not limited to baked goods. It has been detected in a diverse range of thermally processed foods. agriculturejournals.cznih.gov Studies have identified 2-pentylfuran alongside other alkylfurans in products such as coffee, canned and jarred foods, breakfast cereals, crisps, and popcorn. agriculturejournals.czresearchgate.netresearchgate.neteuropa.eu For example, 2-pentylfuran has been found in coffee at levels comparable to furan itself. researchgate.net Its presence has also been noted in meat products and is considered a contributor to meaty and beany flavor profiles. kosfaj.orgkoreascience.kr The formation of 2-pentylfuran is often associated with the thermal degradation of lipids, particularly linoleic acid. nih.govnih.gov

Table 1: Selected Thermally Processed Foods Containing 2-Pentylfuran

Food CategorySpecific ExamplesReference
Baked GoodsCrispbread, Cookies, Rye Bread canada.caresearchgate.netagriculturejournals.cz
BeveragesCoffee nih.govresearchgate.net
SnacksCrisps, Popcorn agriculturejournals.czresearchgate.net
Canned/Jarred FoodsBaby food, Soups, Baked Beans europa.eunih.govnih.gov
Cereal ProductsBreakfast Cereals researchgate.netresearchgate.net
Meat ProductsCooked Lamb, Meat Flavorings kosfaj.orgkoreascience.krntou.edu.tw

Mechanistic Investigations of Formation Pathways

The formation of 2-pentylfuran is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions, as well as lipid oxidation. nih.govresearchgate.net

Maillard Reaction Contribution

The Maillard reaction, which occurs between amino acids and reducing sugars upon heating, is a key pathway for the generation of a multitude of flavor and aroma compounds, including furans. kosfaj.orgencyclopedia.pubmdpi.com

The interaction between the amino group of amino acids and the carbonyl group of reducing sugars is the initial step of the Maillard reaction. encyclopedia.pubmdpi.com The type of amino acid and sugar involved significantly influences the resulting volatile compounds. mdpi.comnih.gov For instance, studies on minced chicken carcass hydrolysate showed that the addition of different reducing sugars led to varying levels of 2-pentylfuran. mdpi.com Similarly, research on mealworm protein demonstrated that the reaction with D-xylose and different amino acids produced 2-pentylfuran, among other volatile compounds. nih.gov The presence of cysteine, a sulfur-containing amino acid, can lead to the formation of sulfur-containing volatiles alongside furans. ntou.edu.twmdpi.com

Table 2: Key Reactants and Intermediates in the Formation of 2-Pentylfuran via the Maillard Reaction

ComponentRoleReference
Amino AcidsProvide the amino group for the initial condensation reaction. The specific amino acid influences the flavor profile. encyclopedia.pubmdpi.comnih.gov
Reducing SugarsProvide the carbonyl group. The type of sugar (e.g., glucose, fructose, xylose) affects reactivity and final products. encyclopedia.pubmdpi.comnih.gov
Schiff BaseUnstable initial product of the condensation between an amino acid and a reducing sugar. encyclopedia.pubresearchgate.net
Amadori ProductsMore stable rearrangement products formed from aldose sugars and amino acids. Key intermediates in the Maillard reaction. encyclopedia.pubresearchgate.netlatu.org.uysandiego.edu
Heyns ProductsRearrangement products formed from ketose sugars and amino acids. encyclopedia.publatu.org.uysandiego.eduresearchgate.net
Intermediate-Stage Formation of Furans and Furanones

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of furan and its derivatives. During the intermediate stages of this complex cascade of reactions, various reactive carbonyl species and other intermediates are formed, which can subsequently cyclize to produce furan and furanone structures.

Compounds like furanone and furfural (B47365) are generated through the Maillard reaction. researchgate.net Specifically, 4-hydroxy-3(2H)-furanones are recognized as significant flavor compounds in many cooked foods and are primarily formed through Maillard reactions between sugars and amino acids during heating. nih.gov These furanones can be important intermediates themselves. For instance, 5-(hydroxymethyl)-2(5H)-furanone (HMFN) is a versatile chemical intermediate derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key product of carbohydrate degradation. researchgate.net

The degradation of hexoses (six-carbon sugars) can proceed through multiple pathways, generating reactive intermediates like 1-deoxy- and 3-deoxyosones. agriculturejournals.cz These dicarbonyl compounds are highly reactive and can undergo further reactions, including cyclization and dehydration, to form the furan ring. agriculturejournals.czresearchgate.net The specific substituents on the resulting furan ring are determined by the nature of the reacting fragments that combine during these later stages.

Strecker Degradation and Subsequent Reactions

A critical component of the Maillard reaction is the Strecker degradation of amino acids, which occurs in the presence of dicarbonyl compounds. researchgate.net This reaction leads to the formation of "Strecker aldehydes," which have one less carbon atom than the original amino acid, along with aminoketones. researchgate.netfipdes.eu These reactive products are significant contributors to the aroma of processed foods and are key precursors in the formation of substituted furans.

The formation of alkylated furans is often dependent on the specific amino acids and sugar fragments involved. nih.gov

Furan formation can be promoted by the recombination of C2 fragments like acetaldehyde (B116499) and glycolaldehyde, which can originate from both sugars and certain amino acids like serine and cysteine. researchgate.netnih.govnih.gov

2-Methylfuran (B129897) formation is particularly linked to amino acids such as alanine (B10760859) and threonine. nih.govresearchgate.net It is proposed to form through aldol-type reactions involving C2 and C3 fragments, with lactaldehyde (the Strecker aldehyde of threonine) being a key intermediate. nih.gov

2-Pentylfuran has been shown to form via the Strecker-type degradation of phenylalanine in the presence of 4-hydroxy-2-nonenal, an intermediate of lipid oxidation. acs.org

This demonstrates that the interaction between intermediates from different pathways (e.g., dicarbonyls from sugar degradation and aldehydes from amino acid degradation) is crucial for the synthesis of complex furans like methylpentyl-furan. The specific structure of the final compound depends on the pool of available reactive fragments.

Lipid Oxidation Pathways

The oxidation of lipids, particularly polyunsaturated fatty acids (PUFAs), represents a major pathway for the formation of furan and its alkylated derivatives, including those with pentyl groups. imreblank.chresearchgate.net This process can occur through both enzymatic and non-enzymatic mechanisms, especially during thermal processing.

Role of Polyunsaturated Lipids and Fatty Acids

Polyunsaturated fatty acids are key precursors for furan generation upon heating. imreblank.chencyclopedia.pub Studies have shown that the type of fatty acid significantly influences the amount and type of furan formed. researchgate.netencyclopedia.pub

Linolenic acid has been found to generate substantially more furan than linoleic acid. imreblank.ch

Oils rich in α-linolenic acid, such as linseed, soybean, and rapeseed oil, can produce considerable amounts of furan, particularly when they are already oxidized before heating. researchgate.netugent.be

The formation of specific furan derivatives is linked to particular fatty acids; for example, PUFAs are known to be the main precursors for 2-pentylfuran. researchgate.net

Furanoid fatty acids, which contain a substituted furan ring (such as a methyl- and pentyl-substituted furan) within their structure, are naturally occurring compounds found alongside PUFAs in various food sources. hmdb.cauni-hohenheim.de Their existence highlights the intrinsic link between PUFA chemistry and the formation of the furan moiety.

Formation of Carbonyl Intermediates

The oxidative degradation of PUFAs proceeds through the formation of unstable hydroperoxides, which then break down into a variety of smaller, reactive molecules, including carbonyl intermediates. inflibnet.ac.in These carbonyls are critical precursors to furan formation.

A key intermediate in this pathway is 4-hydroxy-2-butenal, which can undergo cyclization and subsequent dehydration to yield the parent furan molecule. imreblank.chencyclopedia.pub The formation of alkyl-substituted furans follows a similar logic, arising from longer-chain carbonyl intermediates. For example, the furan derivative 5-pentylfuran is linked to the formation of 4-hydroxy-2-nonenal, a higher homolog of 4-hydroxy-2-butenal that is a well-known product of lipid peroxidation. imreblank.ch The presence of these specific hydroxyalkenals provides a direct route to furans with corresponding alkyl side chains.

Enzymatic and Non-Enzymatic Oxidation Mechanisms

The oxidation of lipids can be initiated through two primary mechanisms:

Non-Enzymatic Oxidation (Autoxidation): This process involves a free-radical chain reaction initiated by factors like heat and the presence of oxygen. researchgate.netinflibnet.ac.in It begins with the abstraction of a hydrogen atom from a PUFA, leading to the formation of a lipid radical that reacts with oxygen to form a peroxy radical. This continues the chain reaction, ultimately producing lipid hydroperoxides which are unstable and decompose into the carbonyl intermediates responsible for furan formation. inflibnet.ac.inocl-journal.org Transition metals can act as catalysts, significantly accelerating this process. encyclopedia.pub

Enzymatic Oxidation: Enzymes such as lipoxygenases can catalyze the oxidation of PUFAs. imreblank.chinflibnet.ac.in This process is highly specific and leads to the formation of hydroperoxides from fatty acids like linoleic and linolenic acid. inflibnet.ac.in While often associated with biological systems at lower temperatures, the products of enzymatic oxidation can serve as precursors for furan formation if the material is subsequently subjected to thermal processing. The development of biocatalytic cascades for furan oxidation also highlights the role enzymes can play in furan chemistry. frontiersin.orgresearchgate.net

Caramelization Reactions and Furan Formation

Caramelization is the thermal degradation of sugars in the absence of amino compounds. sandiego.edubakerpedia.com This non-enzymatic browning process is another significant pathway for the formation of volatile compounds, including furan and its derivatives, that contribute to the color and flavor of many foods. sandiego.edunamibian-studies.com

The process occurs when sugars are heated to high temperatures (e.g., 160°C for sucrose), causing them to decompose, dehydrate, and polymerize. sandiego.edubakerpedia.com The mechanism involves several stages:

Initial Decomposition: Sucrose may first hydrolyze into glucose and fructose. scielo.br

Dehydration and Fragmentation: The sugar molecules lose water and break apart into smaller, more reactive fragments. sandiego.edubakerpedia.com

Polymerization and Volatile Formation: These fragments undergo further reactions, including polymerization to form large, brown-colored molecules (caramelan, caramelen, and caramelin), and fragmentation/cyclization to produce smaller, volatile aroma compounds. sandiego.edusymega.com

Among the volatile compounds generated are various furans. sandiego.edunamibian-studies.com While the caramelization of pure sugars primarily forms the parent furan ring from the intact sugar skeleton, the complex mixture of reactive fragments generated could theoretically recombine to form substituted furans, although this is a less direct pathway for higher alkyl furans compared to lipid oxidation. nih.gov

Data Tables

Table 1: Key Precursors for Furan, methylpentyl- Formation

Formation Pathway Primary Precursor Class Specific Examples Resulting Furan Type
Maillard Reaction Reducing Sugars & Amino Acids Glucose, Fructose, Alanine, Threonine, Phenylalanine Furan, Methylfuran, Pentylfuran
Lipid Oxidation Polyunsaturated Fatty Acids Linoleic Acid, α-Linolenic Acid Furan, Pentylfuran

| Caramelization | Sugars | Sucrose, Glucose, Fructose | Furan |

Table 2: Critical Intermediates in Furan Formation Pathways

Formation Pathway Key Intermediate(s) Role in Formation
Maillard Reaction Deoxyosones, Dicarbonyls Reactive species that undergo cyclization/dehydration.
Strecker Degradation Strecker Aldehydes (e.g., Acetaldehyde, Lactaldehyde) Building blocks that recombine to form substituted furans.
Lipid Oxidation 4-Hydroxy-2-alkenals (e.g., 4-Hydroxy-2-nonenal) Cyclize and dehydrate to form alkyl-substituted furans.

| Caramelization | Sugar Fragments | Decompose and recombine to form volatile furan rings. |

Influence of Ascorbic Acid and Other Precursors

The generation of Furan, methylpentyl- is not attributable to a single precursor but rather to the interaction of several molecules that provide the necessary carbon skeleton and functional groups. The formation pathways for the furan ring itself and its alkyl substituents (methyl and pentyl groups) are distinct but interconnected processes.

Key precursors for the formation of furan and its alkylated derivatives include ascorbic acid, amino acids, carbohydrates, and polyunsaturated fatty acids. researchgate.netmdpi.comrsc.org Ascorbic acid (Vitamin C) is considered one of the most efficient precursors for the formation of the core furan ring. rsc.orgresearchgate.net Through thermal degradation, particularly under oxidative conditions, ascorbic acid can break down to form intermediates like 2-deoxyaldotetrose, which then cyclize and dehydrate to yield furan. mdpi.comrsc.org

The methyl group substituent is often linked to the presence of specific amino acids. researchgate.netresearchgate.netjfda-online.com Amino acids such as alanine and threonine can undergo Strecker degradation during the Maillard reaction, producing aldehydes. researchgate.net These reactive aldehydes can then participate in aldol (B89426) condensation reactions with other sugar-derived fragments to form 2-methylfuran and other methylated derivatives. researchgate.netresearchgate.net

The pentyl group is primarily derived from the oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. researchgate.net The autooxidation or enzymatic oxidation of these lipids generates intermediates that can cyclize and dehydrate to form 2-pentylfuran. researchgate.netmdpi.com Therefore, the formation of Furan, methylpentyl- likely requires a confluence of precursors: a source for the furan ring (e.g., ascorbic acid or sugars), a source for the methyl group (e.g., specific amino acids), and a source for the pentyl group (e.g., PUFAs). mdpi.comresearchgate.netresearchgate.net

Table 1: Key Precursors in the Formation of Furan, methylpentyl-

Precursor CategorySpecific Precursor ExampleRole in FormationReference
Vitamins / Organic AcidsAscorbic AcidPrimary precursor for the furan ring structure through thermal and oxidative degradation. rsc.orgnih.gov rsc.orgnih.gov
Amino AcidsAlanine, ThreonineSource of the methyl group via Strecker degradation products (aldehydes) in Maillard reactions. researchgate.netresearchgate.net researchgate.netresearchgate.net
CarbohydratesReducing Sugars (e.g., Glucose)Can degrade to form the furan ring and also provide fragments for recombination reactions. researchgate.netresearchgate.net researchgate.netresearchgate.net
LipidsPolyunsaturated Fatty Acids (e.g., Linoleic Acid)Source of the pentyl group via lipid oxidation pathways, leading to 2-pentylfuran. researchgate.netmdpi.com researchgate.netmdpi.com

Impact of Processing Conditions (e.g., Heating, Oxygen Availability)

Processing conditions play a pivotal role in dictating the rate and extent of Furan, methylpentyl- formation. The interplay between temperature, time, pH, and the presence of oxygen can significantly influence the chemical reactions involved.

Heating: Thermal treatment is the primary driver for the chemical reactions that generate furans. mdpi.com High temperatures, generally above 110°C, accelerate the Maillard reaction, caramelization, and the degradation of precursors like ascorbic acid and amino acids. mdpi.comitjfs.com Studies on canned foods have shown that sterilization conditions impact furan levels; for instance, a low-temperature, long-time process (e.g., 115°C for 60 minutes) can sometimes result in higher total furan content compared to a high-temperature, short-time treatment (e.g., 125°C for 25 minutes). jfda-online.com The levels of alkylated furans, in particular, have been observed to be higher in sterilized products with a high content of amino acids. jfda-online.com

Oxygen Availability: Oxygen is a critical factor, especially in the formation pathways involving the oxidation of ascorbic acid and lipids. researchgate.netresearchgate.net An oxygen-free atmosphere has been shown to reduce furan yields from ascorbic acid by approximately 30%, highlighting the importance of oxidative steps in this pathway. researchgate.net Similarly, the formation of the pentyl group from PUFAs is an oxidative process. researchgate.net

pH: The pH of the food matrix also has a notable effect. Research indicates that thermally induced furan formation is often higher at a neutral pH (around 7.0) compared to more acidic (pH 4.18) or alkaline (pH 9.40) conditions, particularly at temperatures exceeding 110°C. itjfs.com

Table 2: Influence of Processing Parameters on Alkylated Furan Formation

ParameterConditionImpact on FormationReference
TemperatureHigh temperatures (e.g., >110°C)Significantly accelerates precursor degradation and reaction rates, promoting furan formation. mdpi.comitjfs.com mdpi.comitjfs.com
Heating TimeLonger duration at lower temperaturesCan lead to higher furan levels compared to short-time, high-temperature processes in some systems. jfda-online.com jfda-online.com
OxygenPresence of oxygenPromotes oxidative degradation of ascorbic acid and lipids, increasing yields from these precursors. researchgate.netresearchgate.net researchgate.netresearchgate.net
pHNeutral (approx. pH 7)Favors higher levels of furan formation compared to acidic or alkaline conditions during thermal treatment. itjfs.com itjfs.com
Salt ContentIncreased salt levelsCan act as a prooxidant and has been shown to affect 2-pentylfuran levels during certain stages of meat curing. researchgate.net researchgate.net

Competitive Reaction Pathways and Modulating Factors

While model systems using isolated precursors are useful for elucidating fundamental mechanisms, they often predict higher yields of furan than are found in actual food products. This discrepancy is due to the vast network of competitive reaction pathways that exist in complex food matrices.

In a real food system, precursors like ascorbic acid, sugars, and amino acids can participate in numerous reactions, not all of which lead to furan formation. researchgate.netnih.gov For example, they are also involved in the development of color and other flavor compounds through the Maillard reaction. rsc.org Research has demonstrated that simple binary mixtures of ascorbic acid with amino acids, sugars, or lipids can reduce furan formation by as much as 50–95% compared to heating ascorbic acid alone. researchgate.net This significant reduction is attributed to competing reactions that consume the precursors and their reactive intermediates, thereby diverting them from the furan formation pathway. researchgate.netnih.gov

Table 3: Factors Modulating Furan Formation

Modulating FactorEffect on Furan YieldMechanism / CommentReference
Complex Precursor MatrixDecreaseThe presence of multiple reactive precursors (sugars, amino acids, lipids) leads to competing reaction pathways, reducing the overall yield of any single product like furan. researchgate.netnih.gov
Presence of Antioxidants/Reducing AgentsDecreaseInhibits essential oxidation steps in the degradation of precursors like ascorbic acid and lipids. Sulfite, for example, can lower furan yields. researchgate.net
Timing of Ascorbic Acid AdditionVariableAddition before heating acts as a precursor and increases formation. Addition after heating can help mitigate furan levels. researchgate.net
Choice of Raw MaterialsVariableSelecting raw materials with naturally lower concentrations of key precursors (e.g., ascorbic acid, specific amino acids, PUFAs) can inherently limit formation potential. mdpi.com

Advanced Analytical Methodologies for the Characterization of Furan, Methylpentyl

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For volatile compounds such as furan (B31954) derivatives, gas chromatography is the method of choice.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers enhanced separation capacity compared to traditional one-dimensional GC. This method is particularly valuable for analyzing complex volatile profiles in food and other matrices. mdpi.com In GC×GC, the effluent from a primary gas chromatography column is subjected to a second, different, and much faster separation on a secondary column. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution.

The application of GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) has been demonstrated for the qualitative analysis of VOCs in complex samples like dog food pellets. sciforum.net This powerful combination allows for the tentative identification of a large number of compounds by comparing their mass spectra and retention indices with established databases. sciforum.net For instance, in a study of food contact paperboard, headspace solid-phase microextraction (HS-SPME) combined with GC×GC-quadrupole-time-of-flight mass spectrometry (QTOF-MS) enabled the tentative identification of 344 VOCs, including the significant compound 2-pentyl-furan. nih.gov The enhanced separation power of GC×GC is critical in resolving isomeric compounds that would otherwise co-elute in a single-dimension separation. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the mass-to-charge ratio of ionized analytes, allowing for their specific identification. mdpi.com

The analysis of furan and its derivatives, including alkylfurans like 2-pentylfuran (B1212448), is frequently performed using GC-MS. restek.compfigueiredo.org Due to the high volatility of these compounds, headspace (HS) or headspace solid-phase microextraction (HS-SPME) is often employed for sample introduction. restek.com These techniques allow for the extraction and concentration of volatile analytes from the sample matrix before they are introduced into the GC-MS system.

A developed and validated HS-SPME-GC-MS method successfully determined the presence of furan and several of its derivatives, including 2-pentylfuran, in baby food. pfigueiredo.orgunime.it The method demonstrated good precision and recovery, proving its suitability for routine analysis. pfigueiredo.orgunime.it In another study, an optimized GC-MS/MS method using a specific capillary column (HP-5MS) was able to separate furan and ten of its derivatives, including isomers, within 9.5 minutes. nih.govnih.gov This highlights the capability of GC-MS to provide both speed and specificity in the analysis of furan compounds. nih.govnih.gov The selection of the appropriate GC column is crucial; for example, the separation of isomeric compounds like 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080) was successfully achieved with specific GC-MS conditions. restek.com

Below is a table summarizing typical GC-MS parameters for the analysis of furan derivatives:

ParameterSetting
Column HP-5MS or CP-Wax 52 CB
Injector Temperature 280 °C
Oven Program Initial 32-35°C, ramp to 200-250°C
Carrier Gas Helium
Detector Mass Spectrometer (Scan or SIM mode)

This table is a composite of typical parameters and may vary based on the specific application and instrumentation. pfigueiredo.orgnih.gov

Mass Spectrometric Identification and Profiling

Mass spectrometry is an indispensable tool for the definitive identification of chemical compounds. When coupled with chromatographic separation, it provides a high degree of confidence in the analytical results.

Time-of-Flight Mass Spectrometry (ToFMS) Integration

Time-of-flight mass spectrometry (ToFMS) is a type of mass analysis where ions are accelerated by an electric field of known strength. The time it takes for a particular ion to reach the detector is measured, which is dependent on its mass-to-charge ratio. A key advantage of ToFMS is its high acquisition speed and sensitivity, making it ideal for coupling with high-speed separations like GC×GC. mdpi.comresearchgate.net

The integration of thermal desorption (TD) with GC coupled to ToFMS has been shown to be effective for detecting a wide spectrum of VOCs from fresh produce without extensive sample manipulation. chromatographyonline.com This approach provides the necessary sensitivity to analyze complex aroma bouquets, which can contain hundreds of compounds at vastly different concentrations. chromatographyonline.com The combination of GCxGC with TOF-MS is particularly powerful for the qualitative analysis of VOCs in complex matrices, as it provides both high-resolution separation and high-quality mass spectral data for compound identification. sciforum.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for On-line Monitoring

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds in the air. ionicon.com This technique utilizes H₃O⁺ ions to ionize target VOCs through proton transfer reactions in a drift tube. clinichrom.com A significant advantage of PTR-MS is that it allows for the direct analysis of air samples without the need for sample preparation or chromatographic separation, enabling high-throughput and on-line measurements. clinichrom.commdpi.com

PTR-MS has been successfully used for the real-time analysis of the volatile fraction of food products, providing immediate quantitative information. nih.gov While GC-MS is considered a gold standard, it cannot perform real-time analysis, a limitation overcome by PTR-MS. mdpi.com The integration of PTR-MS with ToFMS (PTR-ToF-MS) further enhances its capabilities, offering high sensitivity and the ability to monitor a wide range of compounds simultaneously. nih.gov This has been applied to study the VOCs produced during fermentation and to monitor volatile carcinogens from frying fumes in real-time. nih.govmdpi.com However, because PTR-MS detects compounds based on their protonated mass, it can be challenging to distinguish between isomers. mdpi.com Therefore, it is often used in conjunction with GC-MS to confirm the identity of the detected compounds. mdpi.commdpi.com

Mass Spectral Libraries for Compound Confirmation

The final step in the identification of an unknown compound by mass spectrometry is the comparison of its experimentally obtained mass spectrum with a reference spectrum from a spectral library. nih.govmdpi.com These libraries are extensive collections of mass spectra from authenticated chemical standards.

Standard mass spectral libraries, such as those from the National Institute of Standards and Technology (NIST), are commonly used for the confirmation of compounds like "Furan, methylpentyl-". sciforum.net The identification process involves matching the fragmentation pattern and the retention index of the unknown compound with the library data. In-house digital libraries can also be created using certified reference standards to enhance the reliability of compound identification. metasci.ca The use of standard mixtures containing various furan derivatives allows for the rapid acquisition of retention times and mass spectra, facilitating both qualitative identification and quantitative analysis. metasci.ca

Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction - HS-SPME)

The accurate analysis of volatile compounds like Furan, methylpentyl- heavily relies on appropriate sample preparation and extraction techniques. Due to the volatile nature of furan and its derivatives, headspace sampling is the most suitable approach. chromatographyonline.com This involves placing a sample in a sealed vial and heating it to encourage the volatile compounds to move into the headspace gas, which is then analyzed. chromatographyonline.com

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted and effective technique for the extraction of furan compounds from various matrices. chromatographyonline.comresearchgate.net This method is a solvent-free, sensitive, and reproducible extraction technique. researchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample. The volatile analytes, including Furan, methylpentyl-, adsorb onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. chromatographyonline.compfigueiredo.org

Several factors can influence the efficiency of the HS-SPME process, including:

Fiber Coating: The choice of fiber coating is critical. For furan and its alkylated derivatives, a carboxen/polydimethylsiloxane (CAR/PDMS) coating is often preferred due to its high affinity for volatile and semi-volatile compounds. nih.govnih.govmdpi.com Studies have shown that a 75µm CAR/PDMS fiber is highly suitable for furan extraction. nih.govnih.gov

Extraction Temperature and Time: Optimizing temperature and time is crucial to maximize analyte recovery without causing thermal degradation of the sample or the formation of new furan compounds. chromatographyonline.com For instance, one method for analyzing furan and its derivatives in food used an equilibration temperature of 35 °C for 15 minutes, followed by a 15-minute extraction. mdpi.comnih.gov Another study found that extraction at 32 °C for 20 minutes was optimal for furan, 2-methylfuran (B129897), and 2-pentylfuran in juice samples. nih.gov

Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase, which in turn can enhance the release of volatile compounds into the headspace. nih.govmdpi.com A study on fruit juices utilized a NaCl concentration of 15% (W/V). nih.gov

Agitation: Stirring or shaking the sample during extraction helps to facilitate the mass transfer of analytes from the sample matrix to the headspace. nih.gov

A more recent development in SPME technology is the SPME Arrow . This device has a larger surface area and volume of stationary phase compared to traditional SPME fibers, leading to higher extraction efficiency and improved sensitivity. restek.comsepscience.com In a comparative study, SPME Arrow provided significantly better analyte responses for furan and its derivatives, including a 1.3-fold increase in response for 2-pentylfuran compared to traditional SPME fibers. restek.com

Method Validation and Quantification Strategies

To ensure the reliability and accuracy of analytical results for Furan, methylpentyl-, rigorous method validation is essential. Key validation parameters include linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). pfigueiredo.orgvup.sk

Linearity is typically assessed by creating a calibration curve over a specific concentration range. For furan analysis in food samples, linearity has been established between 0.02 and 0.5 ng g⁻¹. nih.gov Another study on furan and its derivatives in baby food demonstrated linearity over two orders of magnitude. pfigueiredo.org

Precision is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). For furan analysis, run-to-run and day-to-day precisions have been reported to be lower than 6% and 10%, respectively. nih.gov A method for various furan derivatives in baby food showed intra-day and inter-day RSDs of ≤ 5.02% and ≤ 5.55%, respectively. pfigueiredo.org

Accuracy is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix. Recovery rates for furan and its derivatives in various food matrices have been reported in the range of 76–117% and 98.42% to 99.8%. pfigueiredo.orgmdpi.comnih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are often sample-dependent. For furan, LODs have been reported to range from 8 to 70 pg g⁻¹, with LOQs from 30 to 250 pg g⁻¹. nih.gov A highly sensitive method for furan and its derivatives achieved LOQs between 0.003 and 0.675 ng/g. mdpi.comnih.gov

For accurate quantification, especially in complex matrices, the use of an internal standard is highly recommended. Isotope-labeled internal standards, such as furan-d4, are often employed to compensate for matrix effects and variations in sample preparation and injection. nih.govgcms.cz Isotope dilution mass spectrometry is a powerful technique that provides results comparable to the standard addition method. nih.gov

Comparative Analysis of Analytical Methods in Furan Research

Several analytical techniques have been employed for the determination of furan and its derivatives, with Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent. restek.com

Static Headspace (HS) GC-MS is a well-established method, particularly for samples with high concentrations of furan, such as coffee. restek.comnih.gov It involves analyzing a portion of the headspace gas after the sample has reached equilibrium. chromatographyonline.com While robust, static HS-GC-MS may lack the sensitivity required for trace-level analysis in some food matrices. nih.govrestek.com

HS-SPME-GC-MS generally offers superior sensitivity compared to static HS. restek.comresearchgate.net The pre-concentration of analytes on the SPME fiber allows for lower detection limits, making it suitable for analyzing foods with low levels of furan, such as baby foods and fruit juices. pfigueiredo.orgnih.govnih.gov However, the performance of both methods can be comparable in some cases, with one study noting similar results for furan determination in selected food samples, although the HS method had slightly worse precision and higher detection limits. researchgate.net

The choice between static HS and HS-SPME can depend on the specific application and the expected concentration of the analytes. A single analytical approach that can be adapted for various analyte levels is desirable for improving laboratory productivity. sepscience.com The SPME Arrow technology shows promise in this regard, demonstrating suitability for diverse sample types with both high and low concentrations of furan and its derivatives. sepscience.comrestek.com

For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (MS/MS) can be utilized. mdpi.comnih.gov GC-MS/MS in multiple reaction monitoring (MRM) mode can significantly improve the signal-to-noise ratio and provide more reliable quantification, especially in complex matrices. mdpi.comnih.govshimadzu.com This is particularly useful for resolving isomeric compounds that may have similar retention times and mass spectra. mdpi.comnih.govnih.gov

The following table provides a comparative overview of different analytical methods used in furan research:

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Applications
Static HS-GC-MS Analysis of a fixed volume of headspace gas after equilibration. chromatographyonline.comSimple, robust, suitable for high-concentration samples. restek.comnih.govLower sensitivity compared to SPME, may not be suitable for trace analysis. nih.govrestek.comCoffee, foods with high furan content. restek.comnih.gov
HS-SPME-GC-MS Adsorption of analytes onto a coated fiber from the headspace, followed by thermal desorption. chromatographyonline.comHigh sensitivity, solvent-free, good for trace analysis. researchgate.netFiber fragility, potential for competitive adsorption. restek.comBaby food, fruit juices, various food matrices. pfigueiredo.orgnih.gov
SPME Arrow-GC-MS Utilizes a more robust arrow with a larger sorbent volume for extraction. restek.comHigher sensitivity and recovery than traditional SPME, mechanically robust. restek.comsepscience.comNewer technology, potentially higher cost.Diverse food matrices with a wide range of concentrations. sepscience.comrestek.com
GC-MS/MS Uses tandem mass spectrometry for enhanced selectivity and sensitivity. mdpi.comExcellent selectivity, reduces matrix interference, accurate quantification of isomers. nih.govshimadzu.comMore complex instrumentation and method development. nih.govComplex food matrices, analysis of isomeric compounds. mdpi.comnih.gov

An interlaboratory study highlighted that significant variability can exist when different laboratories analyze the same matrix, particularly for compounds like 2-pentylfuran. researchgate.netnih.gov This underscores the need for standardized methods and further method development to ensure reliable and reproducible results across different analytical platforms. researchgate.netnih.gov

Synthetic Methodologies for Furan, Methylpentyl and Its Analogues

General Synthetic Schemes for Furan (B31954) Derivatives

The synthesis of furan derivatives, including methylpentyl furans, is often achieved through several established methods. One of the most prominent is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgox.ac.uk This method's utility has been significantly enhanced by the development of new ways to synthesize the 1,4-dione precursors. organic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic intermediate that dehydrates to form the furan ring.

Another classical approach is the Feist-Benary furan synthesis . This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. youtube.com The initial step is the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and elimination of water lead to the formation of the substituted furan.

Grignard Reagent Mediated Synthesis of Furyl-Substituted Alcohols

Grignard reagents are instrumental in the synthesis of furyl-substituted alcohols, which are key intermediates in the preparation of alkylated furans. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. ox.ac.uk For instance, the synthesis of a precursor for 2-methyl-5-pentylfuran could involve the reaction of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with a 2-acetylfuran. This reaction forms a tertiary alcohol where the pentyl group is attached to the carbon that was part of the carbonyl group on the furan ring. Subsequent dehydration or hydrogenolysis of this alcohol can lead to the desired alkylated furan. The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during acidic workup to yield the alcohol. ox.ac.uk

Alkylation Reactions in Furan Synthesis

Direct alkylation of the furan ring is another important route to methylpentyl furan. Due to the acid sensitivity of the furan ring, traditional Friedel-Crafts alkylation with strong Lewis acids is often problematic and can lead to polymerization. nih.gov Therefore, milder catalysts such as phosphoric acid or boron trifluoride are employed for the alkylation of furan with alkenes. nih.gov The alkylation typically occurs at the 2-position of the furan ring. The reaction of 2-methylfuran (B129897) with a pentylating agent, or 2-pentylfuran (B1212448) with a methylating agent, under appropriate catalytic conditions can yield the desired product. The choice of catalyst and reaction conditions is crucial to avoid polyalkylation and other side reactions. nih.gov

Recent advancements have also explored enantioselective Friedel-Crafts alkylation of furans using chiral catalysts, which allows for the synthesis of specific stereoisomers. google.com

Role of Phase Transfer Catalysis in Synthetic Routes

Phase transfer catalysis (PTC) has emerged as a valuable technique in the synthesis of organic compounds, including furan derivatives. PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt, transports a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. This method can lead to increased reaction rates, higher yields, and milder reaction conditions. In the context of furan synthesis, PTC can be employed in alkylation and other substitution reactions, providing a more efficient and environmentally friendly alternative to conventional methods.

Isomer-Specific Synthesis and Control

The synthesis of a specific isomer of methylpentyl furan, such as 2-methyl-5-pentylfuran, requires precise control over the regioselectivity of the synthetic methods. In multi-step syntheses, the order of introduction of the substituents is critical. For example, starting with 2-methylfuran and then introducing the pentyl group via acylation followed by reduction ensures the pentyl group is at the 5-position. Conversely, starting with a furan derivative that already contains a precursor to the pentyl group and then introducing the methyl group allows for the synthesis of other isomers.

The Paal-Knorr synthesis offers regiochemical control based on the structure of the starting 1,4-dicarbonyl compound. The choice of substituents on the dione will dictate the substitution pattern on the final furan product. Similarly, in the Feist-Benary synthesis, the structures of the α-halo ketone and the β-dicarbonyl compound determine the final arrangement of substituents on the furan ring.

Studies on Recyclization and Isotope Exchange in Furan Series

Studies on the structural dynamics of the furan ring have included investigations into recyclization and isotope exchange. Recyclization can refer to rearrangements of the furan ring or its conversion to other heterocyclic systems under specific conditions, often acid-catalyzed. acs.org

Isotope exchange studies, particularly hydrogen-deuterium exchange, provide insights into the reactivity and aromaticity of the furan ring. Base-catalyzed hydrogen isotope exchange with deuterium oxide has been used to prepare deuterated furans. iaea.org This exchange typically occurs at the acidic protons of the furan ring, which are the α-protons. Such studies have shown that deuteration can affect the dynamics and even the shape and size of the furan ring. nih.govresearchgate.net These investigations are crucial for understanding the fundamental properties of furan derivatives and for synthesizing isotopically labeled compounds for mechanistic studies.

Derivatives and Structural Analogues of Furan, Methylpentyl in Chemical and Material Sciences

Design and Synthesis of Furan (B31954), methylpentyl- Analogues and Derivatives

The synthesis of furan derivatives, including analogues of methylpentyl-furan, is a subject of intensive research, driven by the need for novel bioactive compounds and functional materials. benthamdirect.comrsc.org Methodologies for creating these structures can be broadly categorized into two main strategies: the construction of the furan ring from acyclic precursors and the functionalization of a pre-existing furan core. rsc.orgresearchgate.net

The design of analogues often involves modifying the substitution pattern on the furan ring or altering the structure of the alkyl side chains to tune the compound's physical and chemical properties. For instance, furan fatty acids (FuFAs) found in nature feature a central furan moiety with an alkyl chain (commonly a pentyl group) at the 5-position and a carboxylalkyl chain at the 2-position. hmdb.ca Synthetic strategies aim to replicate or modify these natural structures.

Common synthetic approaches include:

Paal-Knorr Furan Synthesis: A classical method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan ring. rsc.org

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound. rsc.org

Cascade Reactions: Modern approaches utilize cascade reactions from simple, readily available starting materials to construct highly substituted furan derivatives efficiently. rsc.org For example, 2-methylfuran (B129897) can be converted into more complex structures through acid-catalyzed hydrolysis and condensation reactions. researchgate.net

Intermolecular C–H Alkylation: This method allows for the direct functionalization of a furan ring, attaching alkyl groups under mild conditions, which is useful for creating complex molecules. nih.gov

The table below summarizes key strategies for synthesizing furan derivatives.

Synthesis StrategyDescriptionKey Features
Paal-Knorr Synthesis Acid-catalyzed dehydration of a 1,4-dicarbonyl compound. rsc.orgA classic and widely used method for constructing the furan ring.
Feist-Benary Synthesis Reaction of an α-halo ketone with a β-dicarbonyl compound's enolate. rsc.orgProvides access to specifically substituted furans.
Cascade Catalysis A multi-step reaction sequence where subsequent reactions occur without adding new reagents. rsc.orgOperationally simple, high atom economy, and provides access to diverse derivatives in excellent yields. rsc.org
C-H Functionalization Direct modification of C-H bonds on the furan ring to introduce new functional groups. researchgate.netnih.govAvoids pre-functionalization steps, offering a more direct route to complex molecules. nih.gov

Functionalization Strategies of the Furan Ring

The functionalization of an existing furan ring is a powerful tool for creating diverse derivatives. benthamdirect.comresearchgate.net However, the high sensitivity of many furan derivatives to harsh conditions like strong acids or high temperatures can limit the use of classical C-H functionalization methods. researchgate.net Consequently, developing milder and more selective strategies is an active area of research. chemistryviews.org

Key functionalization strategies include:

Directed C-H Silylation: This method uses a temporary directing group, such as an imine formed from an aldehyde, to guide the regioselective silylation of the furan ring at a specific position (e.g., C3). chemistryviews.org The resulting C(sp²)-Si bond can then be used as a handle for a wide range of further transformations, including arylation, alkylation, and halogenation. chemistryviews.org

Electrophilic Metal-Free C-H Activation: The inherent electron-rich nature of the furan ring allows for facile C-H functionalization using electrophilic methods without the need for a metal catalyst. nih.gov This can be used for intermolecular C-H alkylation under mild conditions. nih.gov

Catalytic C-H Functionalization: Metal-catalyzed C-H functionalization offers a convenient and powerful tool for modifying furan cores. researchgate.netnih.gov Catalysts based on palladium, gold, iridium, and ruthenium have been successfully employed for this purpose. nih.gov

Research on Compounds Incorporating Furan-Pentyl Moieties

Compounds that feature a furan ring substituted with a pentyl group are found in nature and are the subject of synthetic research. Furan fatty acids (FuFAs) are notable examples, characterized by a central furan moiety with an alkyl group, often a pentyl group, at one position and a carboxyalkyl chain at another. hmdb.ca

Specific examples of researched furan-pentyl compounds include:

9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5): This monomethylated FuFA has been identified and quantified in soybeans and various soy products. bioinfor.com

3,4-Dimethyl-5-pentyl-2-furanheptanoic acid (7D5): This furanoid fatty acid is found in animal-based foods and is a component of the F-acid fraction in beef blood serum. hmdb.ca It contains a 5-carbon alkyl (pentyl) moiety. hmdb.ca

Research indicates that substituting aliphatic or cyclopentyl moieties on the furan ring can influence the biological activity of the resulting compounds. researcher.life The synthesis of such compounds often requires multi-step organic methods starting from furan or other precursors. ontosight.aiontosight.ai

Applications in Macromolecular Architectures and Polymers

The furan heterocycle, derivable from renewable resources, is an attractive building block for creating sustainable polymers. wiley-vch.deacs.org Its incorporation into polymer backbones can impart unique thermal and mechanical properties.

Incorporation of Furan Heterocycles into Polymer Structures

Furan derivatives, particularly difunctional ones like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), serve as bio-based monomers for the synthesis of various polymers. magtech.com.cnnih.gov

Polyesters: Furan-based copolyesters have been synthesized via enzymatic polymerization using monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and BHMF. nih.gov These bio-based polyesters are seen as sustainable alternatives to petroleum-based polymers like PET. acs.org

Polyamides: Bio-based polyamides containing furan rings have been successfully prepared through polycondensation reactions between furan-dicarboxylic acid (or its derivatives) and various diamines. magtech.com.cn These materials exhibit favorable thermal and mechanical properties. magtech.com.cn

Conjugated Polymers: Direct C-H arylation of oligofurans has been used to synthesize furan-based conjugated polymers. rsc.org Adjusting the length of the oligofuran building blocks allows for the tuning of the polymer's bandgap across the visible to near-infrared regions. rsc.org

Application of Diels-Alder Reaction in Polymer Synthesis

The Diels-Alder (DA) reaction, a [4+2] cycloaddition, is a highly efficient and atom-economical process. mdpi.com The reaction between a furan ring (as the diene) and a maleimide (B117702) (as the dienophile) is particularly notable because it is thermally reversible. researchgate.netnih.gov This reversibility allows for the creation of "smart" polymers and self-healing materials.

Key applications in polymer science include:

Polymer Synthesis and Modification: The DA reaction can be used for polycondensation by reacting bifunctional furan monomers with bifunctional maleimide monomers. mdpi.comresearchgate.net It is also used to modify existing polymers by grafting furan or maleimide moieties onto a polymer chain and then using the DA reaction to attach other molecules. acs.org

Reversible Cross-linking: Linear polymers containing pendant furan groups can be cross-linked using bismaleimides. researchgate.net The cross-links are stable at lower temperatures but can be broken upon heating (retro-Diels-Alder reaction), making the material re-processable or self-healing. nih.gov This process is reversible, as the cross-links reform upon cooling. nih.gov The reaction progress can be monitored by observing the disappearance of the maleimide's UV absorption around 300 nm as the adduct forms. researchgate.net

Catalytic Applications of Furan-Containing Structures (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. berkeley.edu Their high surface area, tunable porosity, and potential for incorporating active catalytic sites make them ideal for various catalytic applications. berkeley.eduresearchgate.net Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), can be used as organic linkers to create functional MOFs. chemrxiv.org

Furan-containing MOFs have shown promise in several catalytic processes, particularly in the valorization of biomass:

Hydrogenation of Furfural (B47365): A MOF containing Cu(II) and Ni(II) active sites demonstrated impressive performance in the hydrogenation of furfural to furfuryl alcohol, achieving high conversion and 100% selectivity. researchgate.net

Biodiesel Synthesis: A zirconium-based MOF, CAU-28, which uses furan-2,5-dicarboxylic acid as a linker, has been shown to be an effective and reusable catalyst for producing biodiesel through the esterification of oleic acid. chemrxiv.org The Lewis acidic open metal sites on the zirconium clusters are crucial for this catalytic activity. chemrxiv.org

Precise Hydrodeoxygenation (PHDO): An acidic MOF, MIL-101-SO₃H, in combination with a commercial Pd/C catalyst, enables the one-pot conversion of furan-derivative oxygenates into single-component alkanes for sustainable aviation fuels. rsc.org The MOF's strong Brønsted acidity and preferential adsorption of oxygenated precursors contribute to its high efficiency and selectivity. rsc.org

The table below highlights examples of furan-containing MOFs and their catalytic applications.

MOF CatalystFuran-Based ComponentCatalytic ApplicationKey Finding
Ni-based MOF N,N'-bis-(4-pyridyl)isophthalamide linker (used with furan substrate)Hydrogenation of furfural. researchgate.net81% conversion of furfural with 100% selectivity to furfuryl alcohol. researchgate.net
CAU-28 Furan-2,5-dicarboxylic acid linker. chemrxiv.orgEsterification for biodiesel production. chemrxiv.orgHighly selective conversion of oleic acid; catalyst is stable and reusable. chemrxiv.org
MIL-101-SO₃H Used as a solid acid catalyst for furan-derivative substrates.Precise hydrodeoxygenation of bio-based furan compounds. rsc.orgEnables highly efficient and selective production of single-component alkanes. rsc.org

Mechanistic Studies and Reaction Dynamics Involving Furan, Methylpentyl

Kinetic Investigations of Furan (B31954) Transformations

Kinetic studies are fundamental to elucidating the pathways and rates of chemical transformations. For alkylfurans, these investigations often focus on their atmospheric degradation and decomposition on catalytic surfaces. The reactivity of the furan ring is significantly influenced by the nature and position of its substituents.

Research into the atmospheric degradation of methyl- and ethyl-substituted furans provides key kinetic data for their reactions with primary oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms. copernicus.orgresearchgate.net For instance, the gas-phase reaction rate coefficients for 3-methylfuran (B129892) with OH and NO₃ radicals have been determined at room temperature to be (1.13 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (1.26 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org The primary reaction pathway for these oxidants is addition to the double bonds of the furan ring, which can be followed by ring opening. copernicus.org H-atom abstraction from the alkyl group is a competing, though often minor, pathway. copernicus.orgresearchgate.net

Kinetic studies on the decomposition of furan on metal surfaces, such as palladium (Pd), show a competition between desorption and decomposition. For furan on a Pd(111) surface, decomposition exhibits an activation barrier of approximately 60 kJ/mol, while desorption has a higher barrier of about 95 kJ/mol, indicating that at lower temperatures, decomposition is a significant pathway. acs.org

The oxidation kinetics of furan fatty acids, which include alkylfuran moieties, have also been investigated. A study on an enriched ω-3 fish oil containing furan fatty acids, such as a monomethyl pentyl furan derivative, revealed that upon oxidation, dimethyl furan fatty acids degraded faster than monomethyl ones. nih.gov This suggests that the degree of substitution on the furan ring impacts its stability. The addition of a specific monomethyl furan fatty acid, 9-(3-methyl-5-pentylfuran-2-yl) nonanoic acid (9M5), demonstrated antioxidant activity by inhibiting the degradation of other fatty acids. nih.gov

The acid-catalyzed hydrolysis of 2-alkylfurans represents another important transformation. This reaction can lead to the formation of 4-oxoalkenoic acids through oxidation. researchgate.net The formation of 2-alkylfurans themselves can be catalyzed by amino acids from lipid-derived α,β-unsaturated aldehydes under certain conditions, highlighting the complex reaction networks in which these compounds can participate. researchgate.net

Interactive Table 1: Selected Reaction Rate Coefficients for Alkylfurans with Atmospheric Oxidants at Room Temperature.

Furan DerivativeOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
3-MethylfuranOH(1.13 ± 0.22) × 10⁻¹⁰ copernicus.orgcopernicus.org
3-MethylfuranNO₃(1.26 ± 0.18) × 10⁻¹¹ copernicus.orgcopernicus.org
2-Methylfuran (B129897)OH(7.38 ± 0.37) × 10⁻¹¹ whiterose.ac.uk
2,5-Dimethylfuran (B142691)OH(1.50 ± 0.10) × 10⁻¹¹ (High-pressure limit) whiterose.ac.uk
FuranCl(2.39 ± 0.27) × 10⁻¹⁰ researchgate.net

Self-Oscillating Reactions in Furan Systems (e.g., Acid Hydrolysis of Furan Derivatives)

Oscillating chemical reactions are fascinating examples of non-equilibrium thermodynamics, where the concentrations of intermediates vary periodically. wikipedia.org While the Belousov-Zhabotinsky (BZ) reaction is the most well-known chemical oscillator, typically involving the oxidation of compounds like malonic acid, scholarpedia.orgmdpi.com such complex dynamic behavior is rare and has been surprisingly observed in the furan series.

A seminal study demonstrated for the first time that the acid hydrolysis of 2,5-dimethylfuran in aqueous ethanol (B145695) solutions exhibits a self-oscillating character. researchgate.net In this system, oscillations in the concentrations of two products, 2,5-hexanedione (B30556) and an unidentified compound designated as 'X', were detected using gas-liquid chromatography. researchgate.net The oscillatory behavior was observed within specific concentration ranges of hydrochloric acid and ethanol. researchgate.net

The proposed mechanism for these oscillations involves the tautomeric transformations of 2,5-hexanedione, which is the primary product of the 2,5-dimethylfuran hydrolysis. researchgate.net Quantum-chemical calculations performed as part of the study indicated that various tautomers of 2,5-hexanedione could be formed with equal probability. researchgate.net It is hypothesized that the formation and consumption of compound 'X' through these tautomeric equilibria are key steps in the feedback loop that drives the oscillations. researchgate.net This discovery is significant as it extends the domain of known chemical oscillators to the hydrolysis of furan derivatives, a system chemically distinct from the classic BZ-type reactions.

Quantum-Chemical Calculations and Computational Modeling of Reaction Intermediates and Pathways

Quantum-chemical calculations and computational modeling are indispensable tools for mapping the potential energy surfaces of reactions, characterizing transient intermediates, and elucidating detailed reaction mechanisms that are often inaccessible to experimental observation alone.

Electrophilic Attack and Substitution: Theoretical models have been successfully applied to understand the electrophilic substitution in furans. researchgate.net Calculations show a distinct preference for electrophilic attack at the α-position (C2 or C5) of the furan ring. researchgate.netsemanticscholar.org This regioselectivity is explained by the stability of the resulting intermediate, often referred to as a σ-complex or arenium ion. For alkyl-substituted furans, molecular orbital calculations reinforce that protonation occurs preferentially on the α-carbon atom to form stable carbenium ions. researchgate.net The nature of the substituent influences the reactivity; for instance, in benzofused thieno[3,2-b]furans, the reaction can proceed either via an aromatic electrophilic substitution or an addition-elimination mechanism, depending on the specific isomer and its electronic structure. sciforum.netsciencepub.net

Ring-Opening Reactions: The ring-opening of furans is a fundamental reaction pathway that has been extensively modeled. Quantum chemical studies on the Lewis acid-catalyzed ring-opening of 2-methylfuran have shown that an intramolecular C–O bond cleavage is energetically much more favorable than a previously suggested nucleophilic vinylic substitution pathway. acs.org The remarkable stereoselectivity observed experimentally is attributed to an intrinsic preference for the furan ring to couple the C–O bond scission with a disrotatory motion of the resulting fragments. acs.org Photoinduced ring-opening has also been investigated, with calculations identifying the transition states and conical intersections on the excited-state potential energy surfaces that facilitate this non-radiative decay channel. aip.orgresearchgate.netrsc.org

Atmospheric and Combustion Pathways: Computational studies have been vital in mapping the complex reaction networks for the atmospheric decomposition and combustion of alkylfurans. For 2-methylfuran, high-level composite methods like G4 and CBS-QB3 have been used to calculate C-H bond dissociation energies and the barrier heights for various initiation reactions, such as those with OH radicals. acs.orgkaust.edu.sa These studies explore the subsequent low-temperature reaction pathways following the addition of OH and then O₂ to the furan ring. acs.orgkaust.edu.sa The calculations reveal that the stereochemistry of the addition (cis or trans) dictates the viability of subsequent reactions, and they have identified novel, low-energy reaction channels like 1,4 H-migrations. acs.org

Interactive Table 2: Selected Calculated Energetic Parameters for Reactions of Alkylfurans.

Furan DerivativeReaction / PathwayParameterCalculated Value (kcal/mol)Computational MethodReference
FuranDecomposition on Pd(111)Activation Energy~14.3 (60 kJ/mol)N/A (Exptl. derived) acs.org
2-MethylfuranRing Opening (Lewis Acid Cat.)Activation Energy (C-O Cleavage)Energetically favorableDFT acs.org
2-MethylfuranOH Addition to C5Barrier Height-17.5G4 acs.orgkaust.edu.sa
2-MethylfuranH-abstraction from methyl group by OHBarrier Height0.9G4 acs.orgkaust.edu.sa
FuranPhotoinduced Ring-OpeningTransition State EnergyN/AEOM-CCSD aip.org

Contribution of Furan, Methylpentyl to Aroma and Flavor Research

Role as a Key Volatile Compound in Food Systems

Furan (B31954), methylpentyl- is recognized as a key volatile compound in a range of food systems, arising from multiple formation pathways. canada.ca It is a colorless, volatile organic compound that can form in foods during thermal treatments such as canning, jarring, roasting, and baking. canada.cabund.denih.gov The formation of furan and its derivatives, including Furan, methylpentyl-, can occur through the thermal degradation of naturally present precursors like polyunsaturated fatty acids, sugars, and ascorbic acid. canada.canih.gov Specifically, 2-pentylfuran (B1212448), a related compound, is known to originate from the autoxidation of linoleic acid. researchgate.netnih.gov

This compound has been identified in a variety of food products, including:

Fats and Oils: It is a significant volatile component in fats and oils, particularly in reverted soybean oil where it contributes to a characteristic beany and grassy odor. researchgate.net

Baked Goods: Furan and its derivatives are found in baked products as a result of the high temperatures used in baking. bund.denih.gov It has been detected in both the crust and crumb of bread. cerealsgrains.orgjsmcentral.org

Beverages: Furan compounds are notably present in coffee. bund.denih.gov

Processed Foods: Canned and jarred foods, which undergo thermal treatment for preservation, can also contain Furan, methylpentyl-. canada.cachromatographyonline.com It has also been identified in pork, milk-flavored white tea, and a Malaysian fish sauce called Budu. nih.govnih.govmdpi.com

The concentration of Furan, methylpentyl- and its perception threshold are critical to its impact on flavor. For instance, 2-pentylfuran has a flavor threshold of 1 ppm in oil at room temperature. researchgate.net At concentrations of 1-10 ppm, it imparts a beany odor and flavor. researchgate.net

Influence on Sensory Attributes and Odor Profiles of Baked Products

In baked goods, Furan, methylpentyl- and other furan derivatives contribute to the complex aroma profile, which is a result of numerous volatile compounds generated during fermentation and baking. researchgate.net The high temperatures of baking promote the Maillard reaction and other chemical changes that lead to the formation of these aromatic compounds. nih.govresearchgate.net

The distribution of volatile compounds, including furans, is not uniform throughout baked goods. The crust, which is exposed to higher temperatures, typically has a higher concentration of Maillard reaction products compared to the crumb. cerealsgrains.org Studies have shown that compounds like 2-furfural and 5-methyl-2-furfural are significantly higher in the crust. cerealsgrains.org While direct data on the specific concentration of Furan, methylpentyl- in the crust versus the crumb is not detailed in the provided search results, the general trend suggests it would be more abundant in the crust.

Interplay with Other Volatile Organic Compounds in Complex Flavor Mixtures

The table below summarizes the sensory descriptors and food contexts for Furan, methylpentyl- and related compounds.

Compound NameSensory DescriptorsFood Context
Furan, methylpentyl- (2-methyl-5-pentylfuran) Green, Earthy, Fruity, Vegetable, Green Bean, Metallic researchgate.netsigmaaldrich.comBaked Goods, Fats and Oils, Pork, Tea researchgate.netjsmcentral.orgnih.govnih.govsigmaaldrich.com
2-Pentylfuran Beany, Grassy, Licorice-like researchgate.netSoybean Oil, Spirulina, Sea Mustard researchgate.net
Furfural (B47365) Almond, Sweet, Bready, WoodyBaked Goods, Coffee nih.gov
5-Methylfurfural Brown, Caramel-like, SweetBaked Goods, Coffee cerealsgrains.org

Q & A

Basic: What are the recommended methods for synthesizing methylpentylfuran with high purity, and how can reaction parameters be optimized?

To synthesize methylpentylfuran, prioritize Friedel-Crafts alkylation or acid-catalyzed cyclization, using anhydrous conditions to minimize side reactions. Key parameters include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane for improved selectivity), and temperature control (60–80°C for kinetic favorability). Purification should involve fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize parameters via Design of Experiments (DoE) to identify interactions between variables (e.g., time vs. catalyst loading) and generate response surface models for yield maximization . Document purity using gas chromatography (GC) with flame ionization detection (FID), ensuring >98% purity thresholds.

Basic: Which spectroscopic techniques are most effective for characterizing methylpentylfuran, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation:

  • ¹H NMR : Look for furan ring protons (δ 6.3–7.1 ppm) and methylpentyl substituents (δ 0.9–1.5 ppm for methyl groups, δ 1.2–1.7 ppm for pentyl chain protons).
  • ¹³C NMR : Assign furan carbons (δ 110–150 ppm) and alkyl chain carbons (δ 14–35 ppm).
    Complement with FT-IR for functional groups (C-O-C stretch at 1240–1270 cm⁻¹) and mass spectrometry (EI-MS) for molecular ion confirmation (base peak at m/z corresponding to molecular weight ± fragmentation patterns). Cross-validate with elemental analysis (C/H/O) to ensure stoichiometric consistency .

Advanced: How can computational chemistry methods predict the electronic properties and reactivity of methylpentylfuran?

Use density functional theory (DFT) with basis sets like aug-cc-pVTZ to model frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity sites. Solvent effects can be incorporated via the Polarizable Continuum Model (PCM). For photoionization studies, employ time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental X-ray absorption near-edge structure (XANES) data. Validate computational models by benchmarking against experimental oxygen/carbon K-edge ionization cross-sections . Advanced workflows may include molecular dynamics (MD) simulations to assess conformational stability in different solvents.

Advanced: What strategies resolve contradictions in reported thermodynamic data for methylpentylfuran across studies?

Contradictions in thermodynamic data (e.g., enthalpy of formation, vapor pressure) often arise from methodological variability. To reconcile discrepancies:

Meta-analysis : Tabulate data from peer-reviewed studies (Table 1), highlighting measurement techniques (e.g., calorimetry vs. gas-phase spectroscopy).

Error Propagation Analysis : Quantify uncertainties from instrument precision (e.g., ±0.5 kJ/mol for calorimetry) and sample purity.

Standardization : Re-measure properties under controlled conditions (e.g., IUPAC-recommended protocols) and validate with independent methods (e.g., computational thermochemistry using Gaussian-n theories) . Publish raw datasets and uncertainty ranges to enhance reproducibility.

Advanced: How should researchers design experiments to assess methylpentylfuran’s stability under varying environmental conditions?

Adopt accelerated degradation studies with factorial designs:

  • Variables : pH (2–12), temperature (25–80°C), UV exposure (254 nm).
  • Analytical Endpoints : Monitor decomposition via HPLC-UV (retention time shifts) and track degradation products with LC-MS/MS.
    Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions. For oxidative stability, employ oxygen bomb calorimetry or electron paramagnetic resonance (EPR) to detect radical intermediates. Ensure biological safety assessments follow OECD guidelines for ecotoxicity .

Basic: What are the best practices for reporting synthetic yields and reproducibility in methylpentylfuran studies?

Report yields as isolated masses (grams) and molar percentages, including error margins (±SD) from triplicate trials. Disclose all deviations from published protocols (e.g., solvent grade, humidity levels). For reproducibility, provide:

  • Detailed spectral data (NMR/IR/MS) in supplementary materials.
  • Step-by-step synthetic procedures, including quenching and workup steps.
  • Raw chromatograms and crystallographic data (if applicable) .

Advanced: How can researchers integrate methylpentylfuran into multi-step reaction mechanisms while minimizing side-product formation?

Employ kinetic trapping techniques (e.g., low-temperature NMR) to identify intermediates. Use isotopic labeling (²H/¹³C) to trace reaction pathways. Computational mechanistic studies (e.g., transition state modeling with Gaussian) can predict competing pathways. Optimize stepwise protocols:

Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups for oxygen-sensitive intermediates.

Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps.
Validate selectivity with GC-MS or in situ IR monitoring .

Basic: What ethical and safety protocols are essential when handling methylpentylfuran in laboratory settings?

  • Safety : Use fume hoods for volatile organic compound (VOC) management; monitor exposure limits (OSHA PEL: 50 ppm).
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal.
  • Ethical Compliance : For biological testing, adhere to institutional animal care guidelines (IACUC) and declare conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.